Alpha-Fluorination Reduces Lipophilicity
The introduction of a fluorine atom at the α‑position reduces the predicted partition coefficient (XLogP3‑AA) from 3.3 for the non‑fluorinated analog 3‑(3‑bromophenyl)‑2,2‑dimethylpropanoic acid to 3.2 for the target compound [1][2]. Although this ΔlogP of –0.1 is modest, it is consistent with the electron‑withdrawing effect of fluorine and may contribute to lower non‑specific tissue binding and improved oral absorption, as observed in the broader α‑fluoroarylpropionic acid series [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 3‑(3‑Bromophenyl)‑2,2‑dimethylpropanoic acid: 3.3 |
| Quantified Difference | –0.1 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity can reduce off‑target binding and improve aqueous solubility, which is a key driver for selecting a fluorinated scaffold over the non‑fluorinated progenitor.
- [1] PubChem Compound Summary CID 105519901; XLogP3‑AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/105519901 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary CID 16106685; XLogP3‑AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/16106685 (accessed 2026-05-01). View Source
- [3] Huang, H. et al. ACS Med. Chem. Lett. 2019, 10, 16–21. DOI: 10.1021/acsmedchemlett.8b00444. View Source
